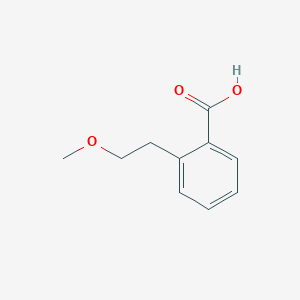

2-(2-Methoxyethyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-7-6-8-4-2-3-5-9(8)10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVJUHGKGNHXNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 2 2 Methoxyethyl Benzoic Acid

Established Synthetic Pathways

Conventional methods for synthesizing 2-(2-Methoxyethyl)benzoic acid often involve multi-step processes starting from readily available aromatic precursors. These routes depend on well-understood reactions, including the strategic use of protecting groups and standard derivatization techniques.

The construction of this compound frequently begins with simpler aromatic molecules, which are sequentially functionalized to build the target structure. The order of these reaction steps is critical to ensure the correct placement of the substituents on the benzene (B151609) ring. lumenlearning.com A plausible synthetic sequence can start from a precursor like phthalide (B148349). The reaction of phthalide with an appropriate methoxyethylating agent can lead to the formation of the desired carbon skeleton.

Another general strategy involves starting with a substituted benzene and building the functional groups. For instance, a synthesis could commence with an aromatic compound that is first subjected to a Friedel-Crafts reaction to introduce an acyl group, which is then modified. Subsequent steps would focus on introducing the carboxylic acid functionality, often through the oxidation of a side chain. youtube.com The specific sequence of these electrophilic aromatic substitution and side-chain modification reactions dictates the final arrangement of the substituents. lumenlearning.comyoutube.com

Table 1: Illustrative Multi-Step Synthesis from Phthalide

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

| 1 | Phthalide | Sodium Methoxyethoxide | Intermediate Sodium Salt | Ring opening and formation of the ether linkage. |

| 2 | Intermediate Sodium Salt | Acid Workup (e.g., HCl) | This compound | Protonation to yield the final carboxylic acid. |

This table represents a simplified, illustrative pathway. Actual laboratory synthesis may require optimization of reaction conditions.

In multi-step syntheses, protecting groups are essential tools to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions during subsequent chemical transformations. organic-chemistry.orgwikipedia.org In the synthesis of this compound, the carboxylic acid functional group is often protected to allow for modifications on other parts of the molecule.

The most common strategy is to convert the carboxylic acid into an ester, such as a methyl or benzyl (B1604629) ester. organic-chemistry.org This esterification effectively deactivates the acidic proton and reduces the nucleophilicity of the carbonyl oxygen, preventing interference with reactions like those involving strong bases or nucleophiles. For example, if a Grignard reaction were required to build the ethyl side chain, the unprotected carboxylic acid would quench the Grignard reagent. Once the other synthetic steps are complete, the protecting ester group can be easily removed through hydrolysis (deprotection) under acidic or basic conditions to restore the carboxylic acid. organic-chemistry.orgwikipedia.org

Table 2: Common Protecting Groups for Carboxylic Acids

| Protecting Group | Structure | Protection Reagent(s) | Deprotection Condition(s) |

| Methyl Ester | -COOCH₃ | Methanol (B129727), Acid Catalyst (e.g., H₂SO₄) | Base (e.g., NaOH) or Acid (e.g., HCl) Hydrolysis |

| Benzyl Ester | -COOCH₂Ph | Benzyl Alcohol, DCC | Hydrogenolysis (H₂, Pd/C) |

| tert-Butyl Ester | -COOC(CH₃)₃ | Isobutylene, Acid Catalyst | Acid-catalyzed cleavage (e.g., TFA) |

Data sourced from general organic chemistry principles regarding protective groups. organic-chemistry.orgorganic-chemistry.org

Derivatization of benzoic acid itself is a direct approach to introduce the desired side chain. These methods focus on the selective functionalization of the C-H bond at the ortho position to the carboxyl group. One established method is ortho-lithiation, where a strong base like n-butyllithium deprotonates the position ortho to the directing carboxylate group. The resulting organolithium species can then react with an appropriate electrophile, such as 2-methoxyethyl halide, to form the C-C bond.

More recent conventional methods may employ transition metal catalysis even in non-advanced laboratory settings. For example, palladium(II)-catalyzed ortho-alkylation of benzoic acids with alkyl halides has been demonstrated as a viable route. researchgate.net Esterification is another fundamental derivatization reaction, often used not as a protecting strategy but to create a final product or an intermediate for further reactions, such as amidation. colostate.edunih.gov

Advanced Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on powerful catalytic systems to achieve high efficiency, selectivity, and atom economy. The synthesis of this compound and related structures benefits significantly from palladium-catalyzed reactions.

Palladium catalysis offers a versatile platform for synthesizing benzoic acids and their derivatives. nih.gov One powerful technique is the carbonylation of an aryl halide. In a hypothetical route to this compound, a precursor like 1-halo-2-(2-methoxyethyl)benzene could be subjected to a palladium-catalyzed reaction with carbon monoxide (CO) to introduce the carboxylic acid group. This approach is central to the synthesis of many aryl carboxylic acids. mdpi.com

Alternatively, palladium-catalyzed cross-coupling reactions can be employed to form the C-C bond of the side chain. For instance, a suitably protected 2-bromobenzoic acid ester could be coupled with a 2-methoxyethyl organometallic reagent. A more advanced strategy involves the direct C-H activation/alkenylation of benzoic acid, followed by reduction. Palladium-catalyzed reactions of benzoic acids with certain alcohols can lead to ortho-alkenylation, which could then be hydrogenated to the desired alkyl side chain. rsc.org These methods are often preferred for their high functional group tolerance and milder reaction conditions compared to traditional methods. nih.gov

The success of palladium-catalyzed reactions is critically dependent on the nature of the ligand coordinated to the metal center. Ligands modulate the electronic properties and steric environment of the palladium catalyst, thereby influencing its reactivity, stability, and selectivity. diva-portal.org For the synthesis of complex benzoic acids, phosphine-based ligands are commonly employed. nih.gov

The design and selection of the optimal ligand are key to achieving high yields and selectivity. For example, in palladium-catalyzed carbonylation reactions, ligands such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF) or bulky, electron-rich phosphines like JohnPhos have been shown to be effective. mdpi.com A specific system for synthesizing benzoic acids utilized a tailored bisphosphine ligand, highlighting the importance of ligand structure. nih.gov The electron-donating or electron-withdrawing nature of the ligand, as well as its "bite angle" and steric bulk, can be fine-tuned to promote the desired catalytic cycle, whether it be oxidative addition, reductive elimination, or migratory insertion, leading to the efficient formation of the target molecule. diva-portal.org

Process Optimization and Scalability Considerations

The efficient synthesis of this compound, particularly on an industrial scale, necessitates a thorough optimization of reaction parameters and careful consideration of scalability challenges. While specific literature on the large-scale production of this exact molecule is not extensively detailed, valuable insights can be drawn from established methodologies for structurally similar compounds, such as 2-alkoxybenzoic acids and derivatives produced via Grignard reactions or palladium-catalyzed processes.

A primary route to substituted benzoic acids involves the Grignard reaction, where an organomagnesium halide reacts with carbon dioxide. masterorganicchemistry.commiracosta.edu The optimization of this method for this compound would involve a meticulous study of several factors. The formation of the Grignard reagent, phenylmagnesium bromide, is a critical step that can be influenced by the quality of magnesium and the solvent system used. gmu.edu The use of co-solvents, such as toluene (B28343) with an ether like tetrahydrofuran (B95107) (THF), can be explored to improve solubility and reaction kinetics. google.com

Another key synthetic pathway is the palladium-catalyzed carbonylation of an appropriate aryl halide. While not specifically documented for this compound, this method is a powerful tool for the synthesis of aromatic carboxylic acids. rsc.orgmdpi.com Optimization in this context would focus on the choice of palladium catalyst, ligands, and reaction conditions to achieve high yields and selectivity. diva-portal.orgdiva-portal.org

Research on the synthesis of related compounds, such as methyl 2-methoxy-5-aminosulfonyl benzoate (B1203000), provides a valuable template for process optimization. Studies have shown that by carefully controlling molar ratios, reaction times, and temperatures, significant improvements in yield can be achieved for individual synthetic steps like etherification and sulfonyl chloride reactions. researchgate.net For instance, in the synthesis of 2-methoxybenzoic acid, optimizing the molar ratio of salicylic (B10762653) acid to sodium hydroxide (B78521) and the reaction time has been shown to increase the yield to as high as 92.6%. semanticscholar.org

The table below illustrates typical optimization parameters that would be relevant for the synthesis of this compound, based on data from the synthesis of a related methoxybenzoic acid derivative. researchgate.netsemanticscholar.org

| Parameter | Condition 1 | Condition 2 (Optimized) | Yield (%) |

| Molar Ratio (Starting Material:Reagent) | 1:1.5 | 1:2.1 | 85.2 |

| Reaction Time (hours) | 3 | 5 | 92.6 |

| Reaction Temperature (°C) | 40-50 | 50-70 | 95.7 |

Table 1: Illustrative Optimization Parameters for a Methoxybenzoic Acid Synthesis

This table is interactive. Click on the headers to sort the data.

When scaling up the synthesis of this compound, several factors must be addressed to ensure a safe, efficient, and reproducible process.

Key Scalability Considerations:

Heat Management: Grignard reactions are typically exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. This may necessitate the use of jacketed reactors with precise temperature control.

Reagent Addition: The rate of addition of reagents, particularly the Grignard reagent to carbon dioxide, must be carefully controlled to manage the reaction exotherm and prevent side reactions.

Mixing: Maintaining homogeneous mixing in large reaction vessels is essential for consistent product quality and yield. The choice of agitator design and mixing speed becomes critical.

Purification: The purification of the final product on a large scale may require moving from laboratory-scale techniques like column chromatography to more industrially viable methods such as crystallization or distillation. The choice of solvent for crystallization is a key parameter to optimize for both yield and purity.

Process Safety: A thorough hazard and operability (HAZOP) study is essential to identify and mitigate potential safety risks associated with the large-scale handling of flammable solvents and reactive intermediates.

A kilo-scale synthesis process developed for 2'-O-(2-methoxyethyl) containing compounds highlights the importance of robust and scalable work-up procedures, such as neutralization and extraction steps, to handle large volumes of material efficiently. ingentaconnect.com The development of a scalable process would likely involve a multi-step approach, combining optimized reaction conditions with efficient and safe handling and purification protocols to deliver this compound of high purity and in high yield.

Iii. Chemical Transformations and Reactivity Profiles of 2 2 Methoxyethyl Benzoic Acid

Reactions at the Carboxylic Acid Functional Group

The carboxylic acid moiety is often the primary site of reactivity in 2-(2-methoxyethyl)benzoic acid, participating in a variety of classical transformations such as the formation of esters and amides, as well as reduction and decarboxylation reactions.

Formation of Esters and Amides

The synthesis of esters and amides from carboxylic acids is a fundamental transformation in organic chemistry. nih.gov For this compound, these reactions proceed through the nucleophilic acyl substitution mechanism.

Esterification: In a process known as Fischer esterification, this compound can be reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). google.com The reaction is an equilibrium process, and to achieve high yields of the desired ester, it is common to either use a large excess of the alcohol or to remove the water formed during the reaction. wikipedia.orgorganic-chemistry.org For example, reacting this compound with methanol (B129727) under acidic conditions would yield methyl 2-(2-methoxyethyl)benzoate. organic-chemistry.org

Amide Formation: The formation of amides from this compound requires the activation of the carboxylic acid, typically by converting the hydroxyl group into a better leaving group. This can be achieved using coupling agents. researchgate.netnih.gov For instance, reacting the acid with an amine in the presence of a coupling reagent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) facilitates the formation of the corresponding amide. nih.gov A direct reaction between a carboxylic acid and an amine is also possible but generally requires high temperatures to drive off water and form the amide bond. masterorganicchemistry.com

Table 1: Representative Conditions for Ester and Amide Formation from Benzoic Acid Derivatives This table presents typical conditions for reactions on analogous benzoic acid compounds, illustrating the general requirements for these transformations.

| Transformation | Reactants | Reagents/Catalyst | Solvent | Temperature | Product |

| Esterification | Benzoic acid, 2-Ethylhexanol | Tetraisopropyl titanate | - | 190-230 °C | 2-Ethylhexyl benzoate (B1203000) google.com |

| Esterification | Benzoic acid, Methanol | Concentrated H₂SO₄ | Methanol (excess) | Reflux | Methyl benzoate wikipedia.org |

| Amidation | Anthranilic acid derivative, Aniline | Propylphosphonic anhydride (B1165640) (T3P), Triethylamine | Dichloromethane | Room Temp | 2-Sulfonamidobenzamide derivative nih.gov |

| Amidation | 2-Phenylethylamine, Benzoyl chloride | Pyridine | - | Ice bath | N-(2-Phenylethyl)benzamide orgsyn.org |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 2-(2-methoxyethyl)benzyl alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed, for example, using a Platinum/Tin(IV) oxide (Pt/SnO₂) catalyst under hydrogen pressure, which has shown high selectivity for the reduction of benzoic acid to benzyl (B1604629) alcohol under relatively mild conditions. qub.ac.ukresearchgate.net Such a reduction preserves the methoxyethyl side chain and the aromatic ring.

Decarboxylation: The removal of the carboxyl group, or decarboxylation, from aromatic carboxylic acids is generally a challenging reaction that requires harsh conditions. nih.gov For benzoic acid itself, decarboxylation to benzene (B151609) can be achieved by heating it with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide). masterorganicchemistry.comlibretexts.org Another method involves heating the acid in quinoline (B57606) in the presence of copper salts. wikipedia.org More recent methods have explored photoredox catalysis for the decarboxylation of benzoic acid derivatives under milder conditions. nih.gov Applying these conditions to this compound would be expected to yield 1-(2-methoxyethyl)benzene.

Modifications of the Methoxyethyl Side Chain

The methoxyethyl side chain provides additional sites for chemical reactions, specifically at the ether linkage and the alkyl portions.

Ether Cleavage Reactions

The ether bond in the methoxyethyl group is generally stable but can be cleaved under stringent conditions using strong acids or specific Lewis acids. masterorganicchemistry.com The most common reagents for this transformation are strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), or Lewis acids such as boron tribromide (BBr₃). nih.govnih.govyoutube.comsci-hub.se

The cleavage reaction proceeds via nucleophilic substitution (Sₙ1 or Sₙ2). masterorganicchemistry.comyoutube.com In the case of this compound, the ether is a methyl primary alkyl ether. Protonation of the ether oxygen by a strong acid would be followed by an Sₙ2 attack of the halide ion. Given the steric hindrance at the benzylic position, the nucleophile would preferentially attack the less hindered methyl group, leading to the cleavage of the methyl C-O bond. This would yield 2-(2-hydroxyethyl)benzoic acid and a methyl halide (e.g., methyl bromide if HBr is used).

Table 2: Reagents for Ether Cleavage This table lists common reagents used for cleaving ether bonds and the typical reaction mechanisms involved.

| Reagent | Mechanism | Typical Products from an Aryl Methyl Ether |

| HBr or HI | Sₙ2 for primary/methyl ethers, Sₙ1 for tertiary masterorganicchemistry.com | Phenol and Alkyl Halide |

| BBr₃ | Lewis acid-assisted cleavage nih.govnih.gov | Phenol and Alkyl Bromide |

| TMS-I (Iodotrimethylsilane) | Silyl ether intermediate formation masterorganicchemistry.com | Silylated Phenol (hydrolyzes to phenol) and Alkyl Iodide |

Oxidation and Reduction of Alkyl Moieties

Oxidation: The ethyl portion of the side chain contains a benzylic carbon (the carbon atom attached directly to the benzene ring). Benzylic positions are susceptible to oxidation, especially if they possess at least one hydrogen atom. masterorganicchemistry.comlibretexts.org Strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic carbon. masterorganicchemistry.comlibretexts.org This reaction typically cleaves the rest of the alkyl chain and oxidizes the benzylic carbon all the way to a carboxylic acid. mdpi.comorganic-chemistry.orgorganic-chemistry.org Therefore, vigorous oxidation of this compound would likely lead to the formation of phthalic acid (benzene-1,2-dicarboxylic acid), cleaving the C-C bond of the ethyl group.

Reduction: The alkyl moieties of the side chain are saturated and thus generally unreactive towards reduction under standard conditions. Catalytic hydrogenation that might reduce the aromatic ring would typically leave the saturated side chain intact.

Aromatic Ring Functionalization

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), though the reactivity and regioselectivity are influenced by the two existing substituents. pitt.edumasterorganicchemistry.com

The carboxylic acid group (-COOH) is an electron-withdrawing group and a meta-director. quora.com It deactivates the aromatic ring towards electrophilic attack. The 2-(2-methoxyethyl) group is an alkyl group, which is generally considered an ortho-, para-director and an activating group.

In this compound, these two groups are in an ortho relationship. Their directing effects are somewhat conflicting. The carboxylic acid strongly directs incoming electrophiles to the positions meta to it (positions 4 and 6). The alkyl group directs to the ortho position (position 3) and the para position (position 5). The outcome of an electrophilic substitution reaction, such as nitration or halogenation, would depend on the specific reaction conditions and the nature of the electrophile. chegg.comyoutube.com However, due to the strong deactivating nature of the carboxylic acid group, forcing conditions would likely be required for such transformations.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Type | Activating/Deactivating | Directing Effect |

| -COOH | Carbonyl | Deactivating quora.com | Meta quora.com |

| -CH₂CH₂OCH₃ | Alkyl | Activating | Ortho, Para |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is a complex process due to the competing directing effects of the existing substituents. The carboxylic acid group (-COOH) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta positions (positions 3 and 5 relative to the carboxyl group). Conversely, the 2-methoxyethyl group (-CH₂CH₂OCH₃) is generally considered an activating group, donating electron density to the ring and directing incoming electrophiles to the ortho and para positions (positions 3 and 5 relative to the methoxyethyl group are ortho, and position 6 is para).

Given that the 2-position is occupied by the methoxyethyl group, the substitution pattern is determined by the relative strengths of these directing effects and steric hindrance. The carboxylic acid's deactivating effect is generally strong, suggesting that substitution at the positions meta to it (positions 3 and 5) would be favored. However, the ortho, para-directing influence of the methoxyethyl group also targets position 3 (ortho) and position 5 (para). This overlap suggests that substitution at positions 3 and 5 is electronically favored by both groups. Position 4 is ortho to the carboxylic acid and meta to the methoxyethyl group, making it less favorable for substitution. Position 6 is para to the methoxyethyl group but ortho to the deactivating carboxylic acid, which often leads to reduced reactivity at this site due to steric hindrance and the deactivating effect.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-2-(2-methoxyethyl)benzoic acid and 5-Nitro-2-(2-methoxyethyl)benzoic acid |

| Halogenation (Bromination) | Br₂, FeBr₃ | 3-Bromo-2-(2-methoxyethyl)benzoic acid and 5-Bromo-2-(2-methoxyethyl)benzoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to proceed due to deactivation by the carboxylic acid group. |

Metalation and Cross-Coupling Strategies

The presence of the carboxylic acid group opens up powerful avenues for regioselective functionalization through directed ortho-metalation (DoM). This strategy utilizes the ability of the carboxylate to direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position (position 3). The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce new substituents with high regiocontrol.

This approach offers a significant advantage over traditional electrophilic aromatic substitution, which can often lead to mixtures of isomers. For this compound, directed ortho-metalation would be expected to selectively occur at the 3-position, as the 6-position is sterically more hindered.

Once functionalized, for instance through halogenation via electrophilic substitution or directed metalation followed by quenching with a halogen source, the resulting halo-2-(2-methoxyethyl)benzoic acid derivatives become valuable substrates for a range of metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of a bromo- or iodo-substituted this compound with an organoboron reagent (e.g., a boronic acid or ester). This would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the position of the halogen. libretexts.orgnih.govagosr.comnih.govdergipark.org.tr

Heck Reaction: A halogenated derivative of this compound could be coupled with an alkene in the presence of a palladium catalyst to form a new carbon-carbon bond, leading to the synthesis of substituted styrenes or other vinylated derivatives. wikipedia.orgorganic-chemistry.orgresearchgate.netlibretexts.orgrug.nl

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction would enable the coupling of a halo-2-(2-methoxyethyl)benzoic acid with a terminal alkyne, providing a direct route to arylalkyne derivatives. wikipedia.orgorganic-chemistry.orgwashington.edulibretexts.orgnih.gov

Table 2: Potential Cross-Coupling Reactions of Halogenated this compound Derivatives

| Coupling Reaction | Halogenated Substrate | Coupling Partner | Catalyst System | Potential Product |

|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromo-2-(2-methoxyethyl)benzoic acid | Arylboronic acid | Pd(PPh₃)₄, Base | 3-Aryl-2-(2-methoxyethyl)benzoic acid |

| Heck | 5-Iodo-2-(2-methoxyethyl)benzoic acid | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base | 5-Styryl-2-(2-methoxyethyl)benzoic acid |

Stereochemical Considerations in Derivatives

The structure of this compound itself is achiral. However, chemical transformations of this molecule can lead to the formation of chiral derivatives, introducing stereochemical considerations.

A key area where stereochemistry becomes important is in the synthesis of derivatives where a new chiral center is created. For example, reduction of a ketone derivative, which could be introduced via a Friedel-Crafts acylation of a more activated precursor followed by modification, would generate a chiral alcohol. The stereochemical outcome of such a reduction (i.e., the ratio of the two enantiomers) would depend on the reducing agent used and the potential for substrate-controlled or reagent-controlled diastereoselectivity if other chiral centers are present.

Furthermore, if the this compound molecule is modified to contain a prochiral center, subsequent reactions can be designed to proceed with high stereoselectivity. For instance, if a derivative contains a double bond in a suitable position, asymmetric hydrogenation using a chiral catalyst could lead to the formation of a single enantiomer of the product.

The synthesis of non-racemic chiral molecules from achiral starting materials is a significant challenge in organic synthesis. jespublication.com In the context of this compound derivatives, achieving enantioselectivity would likely require the use of chiral catalysts or auxiliaries. For example, in a cross-coupling reaction to form a biaryl derivative, the use of a chiral phosphine (B1218219) ligand on the palladium catalyst could induce atropisomerism if the rotation around the newly formed single bond is sufficiently hindered. While specific examples involving this compound are not documented, the principles of asymmetric catalysis are broadly applicable. acs.orgmasterorganicchemistry.comnih.gov

The development of stereoselective reactions for derivatives of this compound would be crucial for applications where specific stereoisomers are required, such as in the synthesis of pharmaceuticals or other biologically active molecules.

Iv. Role As a Versatile Synthetic Intermediate in Complex Molecule Synthesis

Precursor in the Construction of Advanced Organic Scaffolds

An organic scaffold is the core structure of a molecule to which various functional groups can be attached. The transformation of 2-(2-Methoxyethyl)benzoic acid into more complex scaffolds is a key application. One of the most direct and valuable scaffolds accessible from this precursor is the isobenzofuranone framework.

Specifically, the synthesis of 3-(2-methoxyethyl)isobenzofuran-1(3H)-one represents a primary conversion to an advanced organic scaffold. This transformation can be achieved through the selective reduction of the carboxylic acid to a primary alcohol, followed by an acid-catalyzed intramolecular cyclization (lactonization). The resulting isobenzofuranone (also known as a phthalide) scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds.

Interactive Data Table: Synthesis of Isobenzofuranone Scaffold

| Reactant | Reagent | Product | Scaffold Type |

| This compound | 1. BH₃·THF2. H⁺ (catalytic) | 3-(2-Methoxyethyl)isobenzofuran-1(3H)-one | Isobenzofuranone |

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds are central to medicinal chemistry and materials science. This compound serves as a valuable building block for the synthesis of nitrogen-containing heterocycles, most notably substituted isoindolinones.

The synthesis of 2-substituted-3-(2-methoxyethyl)isoindolin-1-ones can be envisioned through a multi-step sequence starting from this compound. This typically involves the conversion of the benzoic acid to an intermediate that can react with a primary amine. For instance, amidation of the carboxylic acid with a desired amine, followed by cyclization, can yield the target isoindolinone. Alternatively, the isobenzofuranone scaffold described previously can be treated with a primary amine to directly furnish the N-substituted isoindolinone. These heterocyclic cores are integral to a variety of biologically active molecules.

Interactive Data Table: Heterocycle Synthesis from this compound

| Starting Material | Reagents | Resulting Heterocycle |

| This compound | 1. SOCl₂2. R-NH₂ (e.g., Benzylamine) | N-Benzyl-3-(2-methoxyethyl)isoindolin-1-one |

| 3-(2-Methoxyethyl)isobenzofuran-1(3H)-one | R-NH₂ (e.g., Methylamine), Heat | N-Methyl-3-(2-methoxyethyl)isoindolin-1-one |

Utilization in Multi-Component Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. Benzoic acid derivatives are frequently employed in prominent MCRs like the Ugi and Passerini reactions.

While specific, documented examples exclusively utilizing this compound in MCRs are not prevalent in readily accessible literature, its structure is amenable to such transformations. In a hypothetical Ugi four-component reaction, this compound could serve as the acid component, reacting with an aldehyde, an amine, and an isocyanide to rapidly generate complex α-acylamino amide structures. The presence of the methoxyethyl group could influence the properties and subsequent reactivity of the resulting MCR product. The exploration of this compound in MCRs remains an area with potential for future research.

Contributions to Chemo- and Regioselective Syntheses

Chemoselectivity (differentiating between similar functional groups) and regioselectivity (controlling the position of a reaction) are critical for successful complex molecule synthesis. The ortho-disposed nature of the functional groups in this compound provides an opportunity for selective transformations.

The ether oxygen in the methoxyethyl side chain has the potential to act as a chelating directing group in metal-catalyzed reactions, such as directed ortho-metalation or C-H activation. In such a scenario, a metal catalyst (e.g., palladium, rhodium) could coordinate to both the carboxylic acid (or a derivative) and the ether oxygen, forming a transient cyclometalated intermediate. This would position the catalyst to selectively activate a C-H bond at a specific location on the aromatic ring (e.g., the C6 position), allowing for precise functionalization. This directed approach avoids the need for pre-installed directing groups that must be removed later, enhancing synthetic efficiency. Although this application is mechanistically plausible and well-precedented for similar structures, specific studies detailing this for this compound are needed to fully realize its potential in regioselective synthesis.

V. Computational Chemistry and Spectroscopic Investigations

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are pivotal in elucidating the three-dimensional structure and electronic landscape of molecules like 2-(2-Methoxyethyl)benzoic acid. researchgate.net These computational approaches allow for the prediction of optimized molecular geometries, including bond lengths and angles.

Theoretical studies on related benzoic acid derivatives have shown that the orientation of substituents significantly influences the electronic properties of the molecule. researchgate.netnih.gov For this compound, the interaction between the carboxylic acid group and the methoxyethyl side chain would be a key determinant of its conformational stability and electronic behavior.

Key electronic properties that can be modeled include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map can visualize the electron density distribution, highlighting electrophilic and nucleophilic sites within the molecule. researchgate.net

Table 1: Predicted Geometrical and Electronic Parameters for this compound (Note: These are hypothetical values based on typical results for similar structures from computational studies; specific experimental or calculated data for this exact molecule is not widely available in public literature.)

| Parameter | Predicted Value | Method of Determination |

| C=O Bond Length | ~1.22 Å | DFT/B3LYP |

| C-O (acid) Bond Length | ~1.35 Å | DFT/B3LYP |

| C-O (ether) Bond Length | ~1.43 Å | DFT/B3LYP |

| O-H Bond Length | ~0.97 Å | DFT/B3LYP |

| HOMO-LUMO Energy Gap | ~5-6 eV | TD-DFT |

| Dipole Moment | ~2-3 Debye | DFT/B3LYP |

Reaction Mechanism Simulations for Key Transformations

While specific computational studies on the reaction mechanisms of this compound are not extensively documented, theoretical simulations can be employed to investigate its potential chemical transformations. Key reactions would include the esterification of the carboxylic acid group and electrophilic aromatic substitution on the benzene (B151609) ring.

Simulations could model the transition states and reaction pathways for such transformations, providing valuable data on activation energies and reaction kinetics. For instance, studying the esterification reaction would involve modeling the nucleophilic attack of an alcohol on the carbonyl carbon of the benzoic acid, followed by the elimination of water. These simulations help in understanding the stereochemical and electronic factors that govern the reaction's outcome.

Spectroscopic Fingerprinting for Identification and Purity Assessment

Spectroscopic techniques are fundamental for the unambiguous identification and assessment of the purity of this compound. Each method provides a unique "fingerprint" based on the molecule's interaction with electromagnetic radiation.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the ethyl chain, the methoxy (B1213986) protons, and the acidic proton of the carboxyl group. The aromatic protons would appear as a complex multiplet in the downfield region (typically 7.0-8.2 ppm). docbrown.info The methylene protons adjacent to the aromatic ring and the oxygen atom would likely appear as triplets. The methoxy group protons would present as a sharp singlet, and the carboxylic acid proton would be a broad singlet, often far downfield. docbrown.info

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be significantly downfield (around 170 ppm). rsc.org The aromatic carbons would resonate in the 120-140 ppm range, while the aliphatic carbons of the methoxyethyl group would appear in the upfield region. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Predicted values based on known spectra of analogous compounds like benzoic acid and ethers.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet | ~172 |

| Aromatic C-H | 7.2 - 8.1 | multiplet | 125 - 135 |

| Aromatic C (substituted) | - | - | ~130, ~140 |

| Methylene (-CH₂-Ar) | ~3.1 | triplet | ~35 |

| Methylene (-O-CH₂-) | ~3.8 | triplet | ~70 |

| Methoxy (-OCH₃) | ~3.4 | singlet | ~59 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show a very broad O-H stretching band for the carboxylic acid dimer in the range of 2500-3300 cm⁻¹. docbrown.info A strong, sharp absorption corresponding to the C=O (carbonyl) stretch would be observed around 1700 cm⁻¹. docbrown.infocore.ac.uk Other characteristic peaks would include C-O stretching vibrations for the acid and ether functionalities (around 1300-1000 cm⁻¹) and aromatic C-H and C=C stretching bands. docbrown.infospectrabase.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum.

Table 3: Key Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 | Broad, Strong |

| Carbonyl | C=O stretch | 1680 - 1710 | Strong |

| Aromatic Ring | C=C stretch | 1580 - 1600, 1450 - 1500 | Medium to Strong |

| Ether & Acid | C-O stretch | 1000 - 1300 | Medium to Strong |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H stretch | 2850 - 2960 | Medium |

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

For this compound (C₁₀H₁₂O₃), the molecular weight is approximately 180.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 180. A common fragmentation pathway for benzoic acids is the loss of a hydroxyl radical (•OH, 17 Da) or the entire carboxyl group (•COOH, 45 Da). youtube.comdocbrown.info Another likely fragmentation would be the cleavage of the ether bond or the loss of the entire methoxyethyl side chain.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Identity of Lost Neutral |

| 180 | [C₁₀H₁₂O₃]⁺ | - |

| 163 | [M - OH]⁺ | •OH |

| 135 | [M - COOH]⁺ | •COOH |

| 121 | [C₇H₅O₂]⁺ (from cleavage of ethyl) | •C₂H₅ |

| 105 | [C₇H₅O]⁺ (benzoyl cation) | •OCH₂CH₂OCH₃ |

| 77 | [C₆H₅]⁺ (phenyl cation) | •CH₂(OCH₃)COOH |

| 59 | [CH₃OCH₂]⁺ | •C₇H₅COOH |

Chromatographic Separation and Analysis of Reaction Mixtures

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures or for purity assessment. researchgate.net

Reverse-phase HPLC (RP-HPLC) is a commonly used method for analyzing benzoic acid derivatives. sielc.comsielc.com A C18 (octadecylsilyl) column is a typical stationary phase, offering good separation based on hydrophobicity. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comzodiaclifesciences.com The pH of the mobile phase is often acidified (e.g., using formic or phosphoric acid) to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. sielc.comsielc.com Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance.

Table 5: Typical HPLC Conditions for the Analysis of Benzoic Acid Derivatives

| Parameter | Typical Condition | Purpose |

| Column | C18, 5 µm particle size | Stationary phase for reverse-phase separation |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Eluent system for separation |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution |

| Detection | UV at 230 nm or 254 nm | Quantifies the analyte based on UV absorbance |

| Column Temperature | 25-40 °C | Affects viscosity and separation efficiency |

Vi. Green Chemistry Principles in the Context of 2 2 Methoxyethyl Benzoic Acid

Solvent Selection and Alternative Reaction Media

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. ijsr.net Traditional organic solvents are often volatile, flammable, and toxic. ijsr.net In the synthesis of a substituted benzoic acid like 2-(2-Methoxyethyl)benzoic acid, which could potentially be synthesized via methods such as Grignard carboxylation or palladium-catalyzed cross-coupling reactions, the selection of greener alternative solvents is crucial.

Key considerations in solvent selection include reducing toxicity, improving biodegradability, and lowering greenhouse gas emissions. numberanalytics.com Water is an ideal green solvent due to its non-toxicity and availability, and it has been successfully used in reactions like the Suzuki-Miyaura coupling. ijsr.netrsc.org Other alternatives include bio-based solvents, such as ethanol (B145695) derived from renewable sources, and supercritical fluids like carbon dioxide (scCO₂), which can be used as a non-polar solvent alternative and easily removed by depressurization. ijsr.netwikipedia.orgsigmaaldrich.com Deep eutectic solvents and ionic liquids are also emerging as potential green solvents with unique properties like low volatility. numberanalytics.com

Table 1: Comparison of Conventional and Green Solvents for Organic Synthesis

| Solvent | Type | Key Green Chemistry Considerations | Potential Application in Synthesis |

| Toluene (B28343) | Conventional | Petrochemical origin, volatile organic compound (VOC), hazardous. | Common solvent for cross-coupling reactions. |

| Dichloromethane (DCM) | Conventional | Halogenated, suspected carcinogen, high environmental impact. ijsr.net | Used in extractions and purifications. |

| Water | Green | Non-toxic, non-flammable, renewable. wikipedia.org | Aqueous biphasic catalysis, Suzuki-Miyaura coupling. rsc.orgrsc.org |

| Ethanol (Bio-based) | Green | Derived from renewable feedstocks, biodegradable, lower toxicity. sigmaaldrich.com | General purpose solvent, can be used in various reaction types. |

| Supercritical CO₂ | Green | Non-toxic, readily available as a by-product, tunable properties. ijsr.net | Extraction, polymerization, and as a reaction medium. ijsr.netwikipedia.org |

| 2-Methyltetrahydrofuran | Green | Bio-derived, can replace less green ethers like THF and DCM. wikipedia.org | Grignard reactions, cross-coupling. |

For instance, a Suzuki-Miyaura coupling to form the C-C bond in this compound could potentially be performed in an aqueous medium or a mixture of water and a bio-based solvent, significantly reducing the reliance on hazardous organic solvents. rsc.org

Atom Economy and Waste Minimization in Synthetic Routes

For the synthesis of this compound, different synthetic routes would have varying atom economies and PMIs. A hypothetical synthesis starting from 2-bromobenzonitrile (B47965) would involve a reaction with a methoxyethyl Grignard reagent followed by hydrolysis. Another route could be the carboxylation of a Grignard reagent derived from 1-bromo-2-(2-methoxyethyl)benzene. transformationtutoring.comlibretexts.org Each route's efficiency would need to be evaluated.

Table 2: Illustrative Green Metrics for a Hypothetical Synthetic Step

| Metric | Definition | Goal | Implication for Synthesis |

| Atom Economy (AE) | (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100% | Maximize | Favors addition reactions over substitutions or eliminations. |

| Process Mass Intensity (PMI) | Total Mass in Process / Mass of Product | Minimize | Encourages reduction in solvent and reagent use. nih.gov |

| E-Factor | Total Waste / Mass of Product | Minimize | Focuses on reducing the generation of all waste streams. nih.gov |

| Reaction Mass Efficiency (RME) | Mass of Product / Total Mass of Reactants | Maximize | Provides a more realistic measure of reaction efficiency than yield alone. nih.gov |

By applying these metrics, chemists can compare different potential synthetic routes for this compound and select the one that is most efficient and produces the least waste. mdpi.comchemistryforsustainability.org

Catalyst Sustainability and Recyclability

Catalysts are essential for many organic reactions, as they increase reaction rates and selectivity. From a green chemistry perspective, the focus is on using catalysts that are sustainable, non-toxic, and recyclable. mdpi.com For a plausible synthesis of this compound via a Suzuki cross-coupling reaction, a palladium catalyst would likely be used. mdpi.com However, palladium is a precious and costly metal, making its recovery and reuse a key sustainability goal. mdpi.commdpi.com

Significant research has been dedicated to developing recyclable catalytic systems. mdpi.com This includes:

Heterogeneous Catalysts: Supporting the catalyst on a solid material (e.g., chitosan, silica, or magnetic nanoparticles) allows for easy separation from the reaction mixture by filtration or magnetic decantation. koreascience.krnih.gov

Aqueous Biphasic Catalysis: Using a water-soluble catalyst that remains in the aqueous phase while the product moves to an organic phase allows for simple separation and reuse of the catalyst solution. rsc.orgrsc.org

Alternative Metal Catalysts: Research into using more abundant and less toxic metals like nickel and copper as catalysts for cross-coupling reactions is an active area of green chemistry. mdpi.com

A study on a magnetically recyclable nanocatalyst for Suzuki cross-coupling reactions demonstrated that the catalyst could be recovered using a magnet and reused for six consecutive cycles with excellent yields. koreascience.kr Another report highlighted a palladium catalyst, Pd EnCat™ 30, which could be reused for over 30 cycles in Suzuki reactions, offering significant cost and sustainability benefits. mdpi.com The development of supramolecular catalytic systems that are water-soluble and recyclable also presents a promising avenue for green synthesis. rsc.org

Energy Efficiency in Synthesis and Purification

Reducing energy consumption is a key principle of green chemistry and a strategic goal for the pharmaceutical industry to lower costs and environmental footprint. sustainability-directory.comsustainability-directory.comenergystar.govlasttechnology.it Traditional synthesis methods often rely on prolonged heating under reflux, which is energy-intensive. nih.gov

Two key technologies that can significantly improve energy efficiency are microwave-assisted synthesis and flow chemistry.

Microwave-Assisted Synthesis: Microwave heating directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. numberanalytics.comajgreenchem.com This can dramatically reduce reaction times from hours to minutes, resulting in significant energy savings and often improved product yields. numberanalytics.comacs.org Microwave-assisted synthesis can be more energy-efficient than conventional heating methods, especially when it leads to shorter reaction times. nih.govnumberanalytics.com

Flow Chemistry: In flow chemistry, reactions are carried out in a continuous stream through a reactor rather than in a large batch. cinz.nzchemanager-online.com This approach offers superior heat and mass transfer, allowing for better control over reaction conditions and improved safety for highly exothermic reactions. chemanager-online.comresearchgate.net By enabling precise control, flow chemistry can lead to higher yields, fewer by-products, and reduced energy consumption for both the reaction and subsequent purification steps. numberanalytics.comrsc.org

Table 3: Comparison of Heating Technologies for Chemical Synthesis

| Technology | Principle | Advantages for Energy Efficiency |

| Conventional Heating (Oil Bath) | Conductive heating of the reaction vessel from an external source. | Simple setup. |

| Microwave-Assisted Synthesis | Direct dielectric heating of polar molecules in the reaction mixture. numberanalytics.com | Rapid heating, significantly reduced reaction times, lower overall energy consumption, improved yields. numberanalytics.comacs.org |

| Flow Chemistry | Continuous reaction in a heated tube or microreactor. | Excellent heat transfer, precise temperature control, reduced reaction volume, potential for integration of steps. cinz.nzchemanager-online.com |

By adopting technologies like microwave synthesis or developing a continuous flow process for the key synthetic steps of this compound, significant energy savings could be realized, contributing to a more sustainable manufacturing process. sustainability-directory.comduplico.com

Vii. Future Research Directions and Unexplored Avenues

Development of Novel Derivatization Strategies

The molecular structure of 2-(2-Methoxyethyl)benzoic acid, featuring a carboxylic acid group and a methoxyethyl side chain, offers fertile ground for a variety of derivatization reactions. Future research should focus on creating new molecules with potentially unique chemical and physical properties.

The carboxylic acid moiety is a prime target for modification. Standard esterification and amidation reactions can be employed to generate a library of new compounds. Beyond these, the use of more complex coupling partners could lead to derivatives with applications in medicinal chemistry and materials science. For instance, coupling with chiral amines or alcohols could introduce stereocenters, leading to compounds with specific biological activities.

The methoxyethyl side chain also presents opportunities for derivatization. Cleavage of the ether bond, while potentially challenging, could yield a hydroxyl group, which can then be further functionalized. Alternatively, modifications to the terminal methyl group could be explored.

| Functional Group Target | Derivatization Strategy | Potential Reagents | Potential Product Class | Rationale |

|---|---|---|---|---|

| Carboxylic Acid | Esterification | Novel alcohols, phenols, long-chain alcohols | Specialty esters | Creation of new plasticizers, fragrances, or liquid crystals. |

| Carboxylic Acid | Amidation | Bioactive amines, amino acid esters | Amide derivatives | Development of potential new pharmaceutical agents or enzyme inhibitors. nih.gov |

| Carboxylic Acid | Reduction | Borane, Lithium aluminum hydride | Benzyl (B1604629) alcohol derivatives | Access to a different class of intermediates for further synthesis. |

| Methoxyethyl Group | Ether Cleavage | Boron tribromide, Trimethylsilyl iodide | Phenolic compounds | Introduction of a reactive hydroxyl group for further functionalization. |

Exploration of New Synthetic Applications Beyond Known Intermediates

Substituted benzoic acids are well-established as valuable intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals. nih.gov The unique substitution pattern of this compound could be leveraged for the creation of novel molecular scaffolds.

In medicinal chemistry, this compound could serve as a starting material for the synthesis of new drug candidates. The combination of a benzoic acid moiety with a flexible ether-containing side chain could lead to molecules that can interact with biological targets in novel ways. For example, derivatives could be designed to target enzymes or receptors implicated in various diseases. preprints.org Some benzoic acid derivatives have been investigated for their potential as anticancer agents. preprints.org

In the field of materials science, this compound could be explored as a monomer for the synthesis of new polymers. The presence of both an aromatic ring and a flexible side chain could impart interesting thermal or mechanical properties to the resulting materials. Furthermore, its derivatives could be investigated for applications in liquid crystal technology or as components in organic light-emitting diodes (OLEDs).

| Field | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Scaffold for novel therapeutics | The unique substitution pattern may lead to new biological activities. nih.gov |

| Materials Science | Monomer for specialty polymers | The combination of rigid and flexible components could lead to polymers with unique properties. |

| Agrochemicals | Precursor for new pesticides or herbicides | Benzoic acid derivatives are known to have applications in agriculture. google.com |

| Organic Electronics | Component in liquid crystals or OLEDs | The aromatic core and polar groups are features often found in materials for electronic applications. |

Advanced Analytical Methodologies for In-Situ Monitoring

To fully understand and optimize the synthesis and reactions of this compound, the application of advanced in-situ analytical techniques is crucial. These methods allow for the real-time monitoring of reaction progress, providing valuable insights into kinetics, mechanisms, and the formation of transient intermediates. ista.ac.atmt.com

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring changes in functional groups during a reaction. rsc.orgrsc.org For instance, the disappearance of the carboxylic acid C=O stretch and the appearance of an ester or amide C=O stretch can be tracked in real-time. bohrium.comucl.ac.uk Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of flow-through cells, can provide detailed structural information about all species present in the reaction mixture over time. acs.org

The implementation of these techniques would enable the rapid optimization of reaction conditions, leading to higher yields, improved purity, and a deeper understanding of the underlying chemical transformations. mt.com

| Technique | Principle | Information Gained | Applicability to this compound Reactions |

|---|---|---|---|

| In-situ FTIR Spectroscopy | Vibrational spectroscopy based on the absorption of infrared radiation. bohrium.comucl.ac.uk | Real-time concentration profiles of reactants, products, and intermediates. acs.org | Monitoring esterification or amidation by tracking the carbonyl bond. |

| In-situ Raman Spectroscopy | Vibrational spectroscopy based on inelastic scattering of monochromatic light. rsc.orgrsc.org | Complementary to FTIR, particularly useful for reactions in aqueous media and for non-polar bonds. rsc.org | Observing changes in the aromatic ring substitution pattern or the ether linkage. |

| In-situ NMR Spectroscopy | Nuclear spin transitions in a magnetic field. acs.org | Detailed structural information and quantification of all soluble species. acs.org | Unambiguous identification of products and byproducts in complex reaction mixtures. |

Theoretical Predictions for Novel Reactivity or Applications

Computational chemistry offers a powerful predictive tool for exploring the potential of this compound without the need for extensive experimental work in the initial stages. Theoretical calculations can provide valuable insights into the molecule's electronic structure, reactivity, and potential interactions with other molecules. nih.gov

Density Functional Theory (DFT) calculations can be used to predict properties such as the molecule's geometry, vibrational frequencies, and electronic distribution. nih.gov This information can help in understanding its reactivity and in predicting the outcomes of potential reactions. For example, DFT can be used to calculate the acidity of the carboxylic proton and to model the transition states of derivatization reactions, providing a theoretical basis for optimizing reaction conditions. nih.gov

Molecular Dynamics (MD) simulations can be employed to study the behavior of this compound in different environments, such as in various solvents or in the presence of a biological target. ucl.ac.uk These simulations can provide insights into the molecule's conformational preferences and its non-covalent interactions, which are crucial for its potential applications in medicinal chemistry and materials science. bohrium.comucl.ac.ukacs.org

| Theoretical Method | Property to be Studied | Expected Insights |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, acidity, and reaction mechanisms. nih.gov | Prediction of reactivity, spectroscopic properties, and guidance for synthetic strategies. |

| Molecular Dynamics (MD) | Conformational analysis and intermolecular interactions. ucl.ac.uk | Understanding behavior in solution and potential binding modes with biological targets. bohrium.comucl.ac.ukacs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity. | In-silico screening of virtual derivatives to prioritize synthesis of promising compounds. |

Q & A

Q. What are the common synthetic routes for 2-(2-Methoxyethyl)benzoic acid?

The synthesis typically involves two steps:

- Esterification : Reacting benzoic acid derivatives with 2-methoxyethanol using sulfuric acid as a catalyst under reflux conditions to form methyl 2-(2-methoxyethyl)benzoate .

- Hydrolysis : Treating the ester with sodium hydroxide (NaOH) in aqueous conditions to yield the free acid . Key Parameters :

| Step | Catalyst | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Esterification | H₂SO₄ | Methanol | Reflux | |

| Hydrolysis | NaOH | Water | Room Temp |

Q. How is the crystal structure of this compound characterized?

X-ray crystallography is the primary method. The compound crystallizes in a triclinic system (space group P1) with distinct hydrogen-bonding networks. Critical parameters include:

Q. What spectroscopic techniques confirm the structure of this compound?

- NMR : ¹H and ¹³C NMR identify methoxy (–OCH₃) and ethyl (–CH₂CH₂O–) groups.

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O–C stretch) .

- LC-MS : Validates molecular weight (e.g., m/z 209.24 for the parent ion) and purity .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for similar benzoic acid derivatives be resolved?

Discrepancies may arise from:

- Crystallization conditions (e.g., solvent, temperature) affecting unit cell parameters .

- Data refinement protocols (e.g., SHELXL vs. OLEX2 software) . Methodological Recommendations :

- Standardize crystallization solvents (e.g., ethanol/water mixtures).

- Use high-resolution synchrotron radiation for data collection .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Catalyst Screening : Replace H₂SO₄ with p-toluenesulfonic acid for milder conditions .

- Purification : Use column chromatography over recrystallization for higher purity . Scale-Up Parameters :

| Factor | Optimization Approach | Reference |

|---|---|---|

| Reaction Time | Continuous flow reactors | |

| Temperature | Microwave-assisted heating |

Q. How do hydrolysis products of this compound contribute to its biological activity?

Hydrolysis releases benzoic acid and 2-methoxyethanol , which may:

Q. How can contradictions in reported biological activity data be addressed?

Contradictions often stem from:

- Assay Variability : Differences in cell lines or microbial strains .

- Purity Issues : Impurities from incomplete hydrolysis or side reactions . Solutions :

- Validate purity via HPLC (>98%) before biological testing .

- Use standardized assays (e.g., CLSI guidelines for antimicrobial tests).

Q. What computational methods predict the reactivity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.